molecular formula C17H27NO3S B1247660 3-Thiopheneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 3-(dimethylamino)propyl ester, (S)- CAS No. 121250-22-4

3-Thiopheneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 3-(dimethylamino)propyl ester, (S)-

Cat. No.: B1247660
CAS No.: 121250-22-4
M. Wt: 325.5 g/mol
InChI Key: KQVFVWDJLVOOPY-KRWDZBQOSA-N
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Preparation Methods

The synthesis of CEB 1957 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is synthesized through a series of organic reactions involving the formation of carbon-nitrogen and carbon-oxygen bonds .

Chemical Reactions Analysis

CEB 1957 undergoes various chemical reactions, including:

Mechanism of Action

CEB 1957 exerts its effects by selectively blocking the M2 and M3 subtypes of muscarinic acetylcholine receptors . This blockade prevents the binding of acetylcholine, a neurotransmitter, thereby inhibiting the downstream signaling pathways associated with these receptors. The compound’s selective antagonism of these receptor subtypes is crucial for its protective effects against nerve agent poisoning .

Properties

CAS No.

121250-22-4

Molecular Formula

C17H27NO3S

Molecular Weight

325.5 g/mol

IUPAC Name

3-(dimethylamino)propyl (2S)-2-cyclohexyl-2-hydroxy-2-thiophen-3-ylacetate

InChI

InChI=1S/C17H27NO3S/c1-18(2)10-6-11-21-16(19)17(20,15-9-12-22-13-15)14-7-4-3-5-8-14/h9,12-14,20H,3-8,10-11H2,1-2H3/t17-/m0/s1

InChI Key

KQVFVWDJLVOOPY-KRWDZBQOSA-N

SMILES

CN(C)CCCOC(=O)C(C1CCCCC1)(C2=CSC=C2)O

Isomeric SMILES

CN(C)CCCOC(=O)[C@](C1CCCCC1)(C2=CSC=C2)O

Canonical SMILES

CN(C)CCCOC(=O)C(C1CCCCC1)(C2=CSC=C2)O

Synonyms

CEB 1957
CEB-1957
S-cyclohexyl-hydroxy-thiophen-3-yl-acetic acid 3-dimethylamino-propyl ester;  hydrochloride

Origin of Product

United States

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